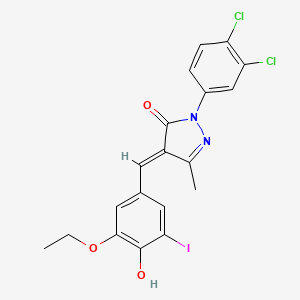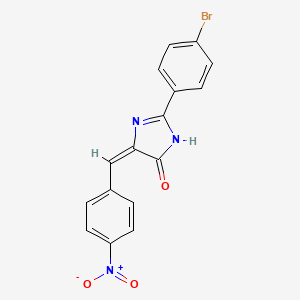![molecular formula C17H24N2O4 B3723509 dipropyl [amino(benzylamino)methylene]malonate](/img/structure/B3723509.png)
dipropyl [amino(benzylamino)methylene]malonate
Übersicht
Beschreibung
Dipropyl [amino(benzylamino)methylene]malonate, also known as DABAM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DABAM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of dipropyl [amino(benzylamino)methylene]malonate is not fully understood. However, it is believed that dipropyl [amino(benzylamino)methylene]malonate exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, dipropyl [amino(benzylamino)methylene]malonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. dipropyl [amino(benzylamino)methylene]malonate has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
dipropyl [amino(benzylamino)methylene]malonate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antimicrobial activities, dipropyl [amino(benzylamino)methylene]malonate has been shown to possess antioxidant properties, which may protect against oxidative stress-induced damage. dipropyl [amino(benzylamino)methylene]malonate has also been shown to modulate the activity of various ion channels, such as calcium channels, which are involved in the regulation of cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dipropyl [amino(benzylamino)methylene]malonate is its versatility in terms of its potential therapeutic applications. dipropyl [amino(benzylamino)methylene]malonate has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of dipropyl [amino(benzylamino)methylene]malonate is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
For the research on dipropyl [amino(benzylamino)methylene]malonate include the development of novel formulations, investigation of potential synergistic effects, and elucidation of its mechanism of action and potential toxicity.
Wissenschaftliche Forschungsanwendungen
Dipropyl [amino(benzylamino)methylene]malonate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dipropyl [amino(benzylamino)methylene]malonate has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, dipropyl [amino(benzylamino)methylene]malonate has demonstrated antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-10-22-16(20)14(17(21)23-11-4-2)15(18)19-12-13-8-6-5-7-9-13/h5-9,20H,3-4,10-12H2,1-2H3,(H2,18,19)/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLKVPIMOJFEW-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=C(C(=NCC1=CC=CC=C1)N)C(=O)OCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/C(=C(/C(=NCC1=CC=CC=C1)N)\C(=O)OCCC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3723497.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3723501.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)
![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)
![ethyl 5-(2-chlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723540.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-(1-naphthylamino)-1,3-thiazol-4(5H)-one](/img/structure/B3723541.png)